![molecular formula C15H20N2OS B2457943 N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide CAS No. 1280990-00-2](/img/structure/B2457943.png)
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide, also known as CP-47,497, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide has been extensively studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis.
Mechanism of Action
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are primarily found in the central nervous system and immune system, respectively. Activation of these receptors leads to a range of physiological effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of neurotransmitter release. It has also been shown to have anti-cancer properties, with studies indicating that it can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide is its high potency and selectivity for the CB1 and CB2 receptors, which makes it a valuable tool for studying the endocannabinoid system. However, its potent effects can also make it difficult to study in vivo, and its potential for abuse and toxicity must be carefully considered.
Future Directions
There are several areas of future research that could be pursued with N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide. These include further investigation of its potential therapeutic applications, such as in the treatment of neurological disorders and cancer. Additionally, studies could be conducted to better understand its mechanism of action and its effects on the endocannabinoid system. Finally, efforts could be made to develop safer and more selective analogs of N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide for use in research and potential therapeutic applications.
Synthesis Methods
N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylphenyl)sulfanyl]acetamide is synthesized through a multistep process that involves the condensation of 3-methylthiophene-2-carboxylic acid with 1,1-dimethyl-3-oxopentanenitrile, followed by the reaction of the resulting intermediate with 3-methylphenylmagnesium bromide. The final product is obtained through a series of purification steps.
properties
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-11(2)15(4,10-16)17-14(18)9-19-13-7-5-6-12(3)8-13/h5-8,11H,9H2,1-4H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVSDUXHXUXMBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC(C)(C#N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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